molecular formula C18H14F2N4O2S B11284778 N-(2,5-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(2,5-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11284778
M. Wt: 388.4 g/mol
InChI Key: HUDRCDJDCVISQY-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic organic compound with a complex structure. Let’s break it down:

    N-(2,5-difluorophenyl): This part of the compound contains a fluorinated phenyl group.

    2-(2-(3-phenylureido)thiazol-4-yl): Here, we have a thiazole ring connected to a ureido group, which in turn is linked to a phenyl ring.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminothiazole with 2,5-difluorobenzoyl chloride, followed by amidation with phenyl isocyanate. The reaction proceeds as follows:

2-aminothiazole+2,5-difluorobenzoyl chlorideN-(2,5-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide\text{2-aminothiazole} + \text{2,5-difluorobenzoyl chloride} \rightarrow \text{this compound} 2-aminothiazole+2,5-difluorobenzoyl chloride→this compound

Industrial Production:: Industrial-scale production typically involves optimized reaction conditions, solvent selection, and purification steps. The compound is synthesized in batch or continuous processes, ensuring high yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: N-(2,5-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of specific functional groups within the compound can yield different derivatives.

    Substitution: Substituting the fluorine atoms or the phenyl group can modify its properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide finds applications in:

    Medicinal Chemistry: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Biological Studies: Researchers investigate its interactions with enzymes, receptors, and cellular pathways.

    Materials Science: Its unique structure could inspire novel materials or sensors.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific protein targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related thiazole-based compounds. Notable examples include:

    Thiazolidinediones: Used in diabetes treatment.

    Thiazole-based pesticides: Used in agriculture.

Properties

Molecular Formula

C18H14F2N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H14F2N4O2S/c19-11-6-7-14(20)15(8-11)23-16(25)9-13-10-27-18(22-13)24-17(26)21-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,23,25)(H2,21,22,24,26)

InChI Key

HUDRCDJDCVISQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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